molecular formula C13H9BrCl2O B7858551 3-Bromobenzyl-(3,5-dichlorophenyl)ether

3-Bromobenzyl-(3,5-dichlorophenyl)ether

Cat. No.: B7858551
M. Wt: 332.0 g/mol
InChI Key: SDSMKRJSOBEKBQ-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(3,5-dichlorophenyl)ether: is an organic compound with the molecular formula C13H9BrCl2O . It is characterized by the presence of a bromobenzyl group and a dichlorophenyl ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(3,5-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 3,5-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as alcohols or ketones.
  • Reduced products like benzyl derivatives.

Scientific Research Applications

Chemistry: 3-Bromobenzyl-(3,5-dichlorophenyl)ether is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and medicinal chemistry.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(3,5-dichlorophenyl)ether and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 3-Bromobenzyl-(4-chlorophenyl)ether
  • 3-Bromobenzyl-(2,4-dichlorophenyl)ether
  • 3-Bromobenzyl-(3,4-dichlorophenyl)ether

Uniqueness: 3-Bromobenzyl-(3,5-dichlorophenyl)ether is unique due to the specific positioning of the bromine and chlorine atoms, which influence its reactivity and interactions. This distinct arrangement can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3-bromophenyl)methoxy]-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSMKRJSOBEKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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